molecular formula C13H10F3NO2S2 B6332123 4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine CAS No. 933674-88-5

4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine

Cat. No.: B6332123
CAS No.: 933674-88-5
M. Wt: 333.4 g/mol
InChI Key: VJOQFKOBRVOEEP-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a benzenesulfonyl moiety, which is further connected to a phenylamine group

Scientific Research Applications

4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethylsulfanyl group but lacks the phenylamine moiety.

    4-(Trifluoromethyl)phenylamine: Contains the trifluoromethyl group but lacks the sulfonyl moiety.

Uniqueness

4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine is unique due to the combination of the trifluoromethylsulfanyl group, benzenesulfonyl moiety, and phenylamine group

Properties

IUPAC Name

4-[4-(trifluoromethylsulfanyl)phenyl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S2/c14-13(15,16)20-10-3-7-12(8-4-10)21(18,19)11-5-1-9(17)2-6-11/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQFKOBRVOEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200191
Record name 4-[[4-[(Trifluoromethyl)thio]phenyl]sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933674-88-5
Record name 4-[[4-[(Trifluoromethyl)thio]phenyl]sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933674-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-[(Trifluoromethyl)thio]phenyl]sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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